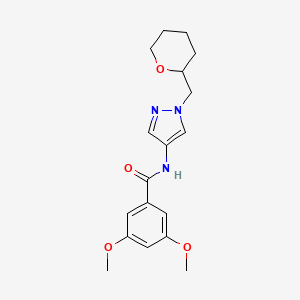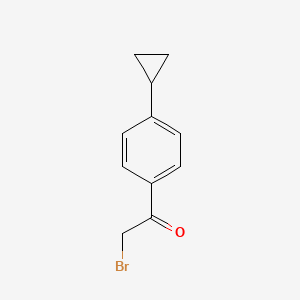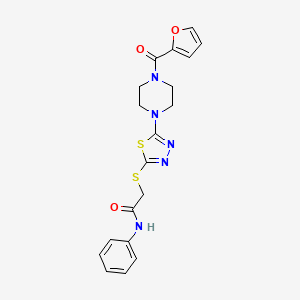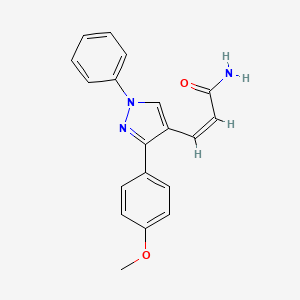
4-(4-(2-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-(2-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a nitroquinoline group, which is a common feature in many bioactive compounds .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been studied for its potential in combating microbial infections. A study published in Monatshefte für Chemie - Chemical Monthly reported the synthesis of metronidazole derivatives containing piperazine rings, which exhibited superior activity against Clostridium sporogenes bacteria compared to the standard drug metronidazole . These derivatives also showed remarkable antigiardial activity, being more active than metronidazole with IC50 values ranging from 1.8 to 6.7 µg/dm³ .
Urease Inhibition
In the field of enzyme inhibition, particularly targeting urease, benzimidazole derivatives of the compound have shown promise. A study highlighted that these derivatives exhibited higher urease inhibition activity than reference standards, suggesting their potential as urease inhibitors, which could be significant in treating ureolytic bacterial infections .
Anti-fibrotic Applications
The compound’s derivatives have been evaluated for their anti-fibrotic activities in vitro. This application is crucial in the treatment of fibrotic diseases, where tissue scarring leads to organ dysfunction and failure .
Inhibition of Nucleoside Transporters
Research has indicated that derivatives of this compound can inhibit human equilibrative nucleoside transporters (ENTs), which are essential for nucleotide synthesis and chemotherapy. One study demonstrated that a derivative was more selective to ENT2 than to ENT1, which could have implications in cardiovascular diseases and cancer therapy .
Cancer Therapy
The compound has been linked to the synthesis of Olaparib, a poly ADP ribose polymerase (PARP) inhibitor used in cancer treatment. This connection underscores the compound’s relevance in the development of anticancer drugs .
Antifungal Activity
Some derivatives of the compound have been tested for antifungal activity. Although they showed no activity against certain strains, other derivatives displayed fungicidal activity against Candida galibrata ATCC 15126 strain, indicating their potential in antifungal applications .
Propiedades
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-22-16-8-4-2-6-14(16)18(19(20(22)26)25(27)28)24-12-10-23(11-13-24)17-9-5-3-7-15(17)21/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAZPSCVKYAYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-ethyl-8-methyl-6-oxo-N-(o-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2991787.png)



![6,7-Dimethyl-3-[2-oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2991795.png)


![N-(5-Methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2991802.png)
![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2991803.png)


![4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2991806.png)
![6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2991807.png)